mu4-Sulfido-quadro-tetracopper
Description
Historical Context and Evolution of Copper-Sulfur Cluster Chemistry
The journey into understanding copper-sulfur clusters began with the identification of their presence in metalloproteins in the 1970s. numberanalytics.com These biological systems, which play crucial roles in processes like electron transfer and catalysis, provided the initial impetus for chemists to synthesize and characterize synthetic analogues to unravel their complex structures and functions. numberanalytics.com Early research in synthetic copper-sulfur chemistry led to the discovery of a diverse range of cluster compounds with varying nuclearities and structures.
The synthesis of discrete molecules containing Cu₃(μ₃-S) and Cu₄(μ₄-S) cores marked a significant milestone. nih.gov Many of the initial examples of such cores were found within larger heterometallic clusters, often containing metals like molybdenum and tungsten. nih.gov The development of synthetic protocols using various sulfur sources, such as elemental sulfur (S₈), lithium sulfide (B99878) (Li₂S), and sodium disulfide (Na₂S₂), proved instrumental in accessing a wider variety of copper-sulfur cluster compositions. nih.gov A notable early example of a complex featuring a Cu₄(μ₄-S) core was synthesized using phosphine (B1218219) ligands, which are known to stabilize the copper(I) oxidation state. nih.gov This paved the way for more targeted synthetic efforts aimed at understanding the fundamental chemistry of the Cu₄S core.
Classification and Structural Archetypes of Copper-Sulfur Clusters
Copper-sulfur clusters are broadly classified based on the number of copper atoms they contain, leading to mononuclear, dinuclear, and polynuclear categories. numberanalytics.com The μ4-sulfido-quadro-tetracopper complexes fall under the polynuclear classification. Within this class, a variety of structural archetypes exist, influenced by the nature of the supporting ligands and the synthetic conditions employed.
A survey of crystallographically characterized copper-sulfide compounds reveals the prevalence of Cu₃(μ₃-S) and Cu₄(μ₄-S) bonding motifs. nih.gov The geometry of the {Cu₄(μ₄-S)} core itself can vary. For instance, in some synthetic models, the four copper ions and the central sulfur atom can adopt a geometry resembling a square pyramid. nih.gov In the context of the enzyme nitrous oxide reductase (N₂OR), which features a {Cu₄(μ₄-S)} active site known as CuZ, the core adopts a distorted "seesaw" or butterfly geometry. acs.orgnih.gov The supporting ligands play a crucial role in dictating the final structure. While early examples were dominated by phosphine ligands, subsequent research has successfully incorporated N-donor ligands, such as those derived from pyridine (B92270) and N-heterocyclic carbenes (NHCs), to create models that more closely mimic the biological coordination environment. acs.orgnih.gov
Unique Structural and Electronic Features of μ4-Sulfido Bridging Ligands
The μ4-sulfido ligand, a single sulfur atom simultaneously bridging four copper centers, is a key feature that imparts unique properties to these complexes. This bridging mode is relatively rare in coordination chemistry and is central to the structure and function of these clusters. The sulfur atom in this arrangement can facilitate significant electronic delocalization across the tetracopper unit. nih.gov
Significance of the Cu4S Core in Inorganic Chemistry and Related Systems
The {Cu₄(μ₄-S)} core is of paramount importance primarily due to its presence at the active site of the enzyme nitrous oxide reductase (N₂OR). acs.orgnih.gov This enzyme plays a critical role in the global nitrogen cycle by catalyzing the two-electron reduction of nitrous oxide (N₂O), a potent greenhouse gas, to dinitrogen (N₂) and water. nih.govresearchgate.net The unique structure of this active site, termed CuZ, has spurred significant interest in synthesizing model complexes to understand its catalytic mechanism. acs.orgnih.gov
Beyond its bioinorganic relevance, the Cu₄S core is of fundamental interest in inorganic chemistry for its unusual structural and electronic properties. nih.gov The study of these clusters provides insights into the assembly of polynuclear metal complexes and the role of bridging ligands in mediating metal-metal interactions and facilitating multi-electron redox processes. figshare.com Furthermore, copper sulfide materials, in general, have potential applications in catalysis and photovoltaics, and understanding the fundamental chemistry of discrete molecular clusters like those with a Cu₄S core can inform the design of new materials with desired properties. nih.govwikipedia.org
Scope and Contemporary Research Landscape of μ4-Sulfido-quadro-tetracopper Chemistry
The synthesis of accurate models for the CuZ site of N₂OR remains a significant challenge due to the propensity of copper and sulfur to form a wide variety of cluster compositions. acs.org Building a tetracopper core with a single bridging sulfide is synthetically difficult. acs.org Despite these challenges, contemporary research has seen remarkable progress.
Recent breakthroughs include the synthesis and characterization of {Cu₄(μ₄-S)} clusters in different redox states, mimicking the proposed "0-hole" ([4Cu(I)]) and "1-hole" ([3Cu(I)Cu(II)]) states of the active enzyme. acs.orgnih.gov These studies have employed sophisticated spectroscopic techniques (EPR, NMR, XAS, XES) and computational methods (DFT) to elucidate the geometric and electronic structure changes that occur upon redox cycling. acs.orgnih.govresearchgate.net A significant finding is the observation of a major structural change in the {Cu₄(μ₄-S)} core upon oxidation in some model systems, from a seesaw to a square planar geometry, a phenomenon not yet observed in the native enzyme. nih.gov
Current research is also focused on exploring the reactivity of these model complexes. For the first time, a synthetic [Cu₄S] complex has been shown to react with N₂O, providing a functional model for the CuZ site. nih.govcore.ac.uk Researchers are actively investigating the reaction mechanisms and trying to detect intermediates along the N₂O reduction pathway. nih.gov The development of new ligand systems, including macrocyclic N-donor ligands, continues to be a key strategy for stabilizing the Cu₄S core and tuning its reactivity. acs.orgnih.gov
Interactive Data Table: Selected Synthetic μ4-Sulfido-quadro-tetracopper Complexes
| Complex | Supporting Ligand(s) | Core Geometry | Key Feature(s) | Reference |
| [L₂Cu₄(μ₄-S)]²⁺ (L = macrocyclic {py₂NHC₄}) | Macrocyclic N-heterocyclic carbene | Seesaw (in "0-hole" state) | First example of a {Cu₄(μ₄-S)} cluster in both "0-hole" and "1-hole" states. | acs.orgnih.gov |
| [L₄Cu₄(μ₄-S)]²⁺ (L = dppm) | Bis(diphenylphosphino)methane | Square pyramidal | Early example of a phosphine-supported {Cu₄(μ₄-S)} cluster. | nih.gov |
| [Cu₄(μ₄-S)(dppa)₄]²⁺ | Bis(diphenylphosphino)amine | Distorted tetrahedral | Exhibits N₂O reductase activity. | figshare.com |
| Amidinate-supported [Cu₄(μ₄-S)] cluster | Amidinate | Distorted tetrahedral | First 1-hole [Cu₄(μ₄-S)] complex to be characterized; functional mimic for CuZ*. | nih.govcore.ac.uk |
Structure
2D Structure
Properties
Molecular Formula |
Cu4HS |
|---|---|
Molecular Weight |
287.26 g/mol |
IUPAC Name |
copper;copper(1+);sulfanide |
InChI |
InChI=1S/4Cu.H2S/h;;;;1H2/q;;;+1;/p-1 |
InChI Key |
HEBHUSADOZIQDT-UHFFFAOYSA-M |
Canonical SMILES |
[SH-].[Cu].[Cu].[Cu].[Cu+] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for μ4 Sulfido Quadro Tetracopper Formation
Rational Design Principles for Cluster Assembly
The rational design of μ4-sulfido-quadro-tetracopper clusters involves a deep understanding of coordination chemistry and the principles of self-assembly. Key to this is the selection of appropriate ligands that can support the formation of the desired tetranuclear core. The design principles often focus on creating a pre-organized environment that favors the assembly of four copper ions around a central sulfide (B99878) ion.
Engineering the coordination sphere of the copper centers is a primary strategy. This can involve the use of multidentate ligands that provide specific bite angles and donor atoms to direct the geometry of the resulting complex. For instance, the use of a tetraamine (B13775644) scaffold based on a rigidified resorcin rsc.orgarene has been shown to direct the formation of C₄-symmetric Cu₄ clusters. researchgate.netnih.gov The design of these scaffolds can influence the Cu-Cu distances, which are critical for potential metal-metal interactions. researchgate.netnih.gov
Direct Synthesis Routes from Copper Precursors and Sulfide Sources
The most straightforward approach to synthesizing μ4-sulfido-quadro-tetracopper clusters is the direct reaction between a suitable copper precursor and a sulfide source. This method relies on the self-assembly of the components in solution to form the desired cluster.
A common strategy involves the reaction of a copper(I) salt, such as Cu(I) halides or acetate, with a sulfide source. researchgate.netrsc.org The choice of both the copper precursor and the sulfide source can significantly impact the outcome of the reaction. For instance, the reaction of Cu(I) halides with lithiated ligands has been used to synthesize tetranuclear organocopper(I) clusters. researchgate.net
Various sulfide sources have been employed, including alkali metal sulfides (e.g., Na₂S, Li₂S), silyl (B83357) sulfides (e.g., (Me₃Si)₂S), and even elemental sulfur. researchgate.netrsc.orgresearchgate.netmdpi.com The reactivity of the sulfide source can influence the reaction kinetics and the final product distribution. For example, a simple room temperature ultrasonication method using elemental copper and sulfur has been reported for the large-scale synthesis of copper sulfide. researchgate.net
An acid-assisted thiolate dissociation approach has also been developed. This method uses a suitable acid to induce the cleavage of S-C bonds in a Cu-S-R precursor, which then forms the [Cu-S-Cu] skeleton upon the addition of more copper. acs.orgnih.gov
| Copper Precursor | Sulfide Source | Ligand/Solvent | Resulting Cluster Type |
| Cu(I) halides | Lithiated indolyl-based NCN pincer ligands | - | Novel tetranuclear organocopper(I) clusters researchgate.net |
| (IPr)CuCl | Na₂S | - | {(IPr)Cu}₂(μ-S) rsc.org |
| (IPr)Cu(SSiMe₃) | (IPr)CuF | - | {(IPr)Cu}₂(μ-S) rsc.org |
| (IPr)Cu(SH) | (IPr)Cu(OᵗBu) | - | {(IPr)Cu}₂(μ-S) rsc.org |
| Cu(I) acetate | E(SiMe₃)₂ (E = S, Se, Te) | dppf | {Cu₄E₂} cores acs.org |
| Elemental Copper | Elemental Sulfur | Ultrasonication | Copper Sulfide researchgate.net |
| Cu-S-R | Acid | Additional Cu source | [Cu-S-Cu] skeleton acs.orgnih.gov |
Ligand-Templated Synthesis Approaches
Template-assisted synthesis is a powerful strategy for the controlled formation of polynuclear clusters, including the challenging square planar [M₄] topology. researchgate.netnih.gov In this approach, a ligand acts as a template, organizing the metal ions in a specific geometry that promotes the formation of the desired cluster core. wikipedia.org
A notable example is the use of a tetraamine scaffold based on a rigidified resorcin rsc.orgarene to direct the formation of C₄-symmetric Cu₄ clusters. researchgate.netnih.gov The rigid nature of the template pre-organizes the four copper ions, facilitating the encapsulation of a central sulfide ion. This method allows for precise control over the geometry of the final cluster.
Macrocyclic ligands have also been successfully employed as templates. A flexible hexadentate macrocyclic ligand system providing two binding pockets with N-heterocyclic carbene (NHC) ligation for the copper ions has been used to isolate a {Cu₄(μ₄-S)} cluster. nih.govacs.org This approach is distinct from those using bidentate ligands and has led to the discovery of new structural motifs. acs.org
The template effect is not always stoichiometric, and in some cases, the templating ion or molecule can be removed after the synthesis of the desired macrocycle. wikipedia.organalis.com.my However, for many complex clusters like the μ4-sulfido-quadro-tetracopper systems, the ligand remains an integral part of the final structure, providing stability and influencing its properties.
Influence of Reaction Conditions on Product Selectivity and Nuclearity
The outcome of a synthesis aimed at producing μ4-sulfido-quadro-tetracopper clusters is highly sensitive to the reaction conditions. Factors such as the solvent, temperature, reaction time, and the nature of the counter-ions can all influence the selectivity and nuclearity of the final product.
The choice of solvent can affect the solubility of the reactants and intermediates, thereby influencing the reaction pathway. For example, the synthesis of a {Cu₄(μ₄-S)} cluster was successfully carried out in acetone (B3395972) at low temperatures. acs.org
Temperature is another critical parameter. Many of these cluster syntheses are performed at low temperatures to control the reactivity and prevent the formation of undesired side products. acs.org The reaction time can also be crucial, as some clusters may be kinetically favored products that can rearrange to more thermodynamically stable species over time.
The nature of the counter-anion can also play a role. For instance, in the synthesis of a [Cu₄(μ₄-S)(dppa)₄][(PF₆)₂] complex, the PF₆⁻ anion was found to interact with the N-H sites of the ligand in the solid state. researchgate.net The specific reaction conditions, including the copper source, sulfide source, and ligand, can lead to the formation of clusters with different nuclearities, such as [Cu₂(μ-S₂)²]²⁺, [Cu₃(μ-S)₂]³⁺, [Cu₄(μ-S₂)₂]⁴⁺, and [Cu₆(μ-S₂)₄]⁴⁺ cores. acs.org
Mechanistic Investigations of Cluster Self-Assembly and Formation Pathways
Understanding the mechanism of how μ4-sulfido-quadro-tetracopper clusters self-assemble is crucial for developing more efficient and controlled synthetic routes. These investigations often involve a combination of experimental techniques and computational modeling.
One proposed pathway involves the initial formation of smaller copper-sulfide units that then assemble into the larger tetranuclear cluster. For example, a dicopper(I) precursor complex, [Cu₂(μ-S)], has been synthesized and characterized. rsc.org These dicopper units can then potentially dimerize in the presence of a suitable sulfide source to form the Cu₄(μ₄-S) core. A synthetic approach that utilizes dicopper(I) precursor complexes (Cu₂L₂) has been shown to assemble into a Cu₄(μ₄-S)L₄ cluster upon the addition of a sulfur source. researchgate.net
Computational studies, such as Density Functional Theory (DFT) calculations, are invaluable for elucidating the electronic structure and stability of proposed intermediates and transition states along the formation pathway. nih.govresearchgate.netnih.gov These calculations can help to understand the driving forces for cluster formation and the role of the ligands in stabilizing the final structure.
Experimental techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to identify intermediates in the reaction mixture, providing snapshots of the cluster assembly process. By carefully analyzing the species present at different stages of the reaction, a more detailed picture of the formation mechanism can be constructed.
Synthetic Strategies for Charge State Control and Isolation of Oxidized/Reduced Species
The ability to control the charge state of the μ4-sulfido-quadro-tetracopper core is essential for mimicking the different redox states of the CuZ active site in N₂OR. researchgate.netnih.gov This has been a significant challenge, but several successful strategies have been developed.
One key approach is the use of ligands with different charge characteristics. A major breakthrough was the use of anionic amidinate ligands, which allowed for the synthesis and isolation of a redox pair of {Cu₄(μ₄-S)} clusters in the [2Cu(I):2Cu(II)] (2-hole) and [3Cu(I):Cu(II)] (1-hole) states. nih.gov
Another strategy involves the use of chemical oxidants or reductants to access different charge states from a common precursor. For example, the bulk oxidation of a fully reduced [Cu₄(μ₄-S)]²⁺ cluster (0-hole state) with [Cp*₂Fe]PF₆ was used to generate the corresponding [Cu₄(μ₄-S)]³⁺ species (1-hole state). acs.org The choice of the redox agent and the reaction conditions, such as temperature, are critical for the successful isolation of the desired oxidized or reduced species. acs.org
Advanced Spectroscopic Characterization Techniques
X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Local Geometry Elucidation
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of the absorbing atom. For the μ4-sulfido-tetracopper system, both Copper (Cu) and Sulfur (S) K-edge XAS are employed to gain a comprehensive understanding of the cluster's properties. acs.orgrsc.org
X-ray Absorption Near-Edge Structure (XANES) analysis, which focuses on the region near the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. xrayabsorption.org In studies of synthetic {Cu₄(μ₄-S)} clusters, which serve as models for the N₂OR active site, Cu K-edge XANES is used to track changes in the copper oxidation states during redox processes. rsc.orgresearchgate.net
For instance, in a study of a synthetic [4Cu:1S] cluster, the Cu K-edge XANES spectra were recorded for the cluster in its neutral ([4Cu:1S]⁰) and singly reduced ([4Cu:1S]¹⁻) states. researchgate.net The rising edge inflection points shift to lower energy upon reduction, consistent with a decrease in the average copper oxidation state. researchgate.net The pre-edge features in the XANES spectra, which arise from 1s → 3d transitions, provide information about the d-orbital occupancy. researchgate.net The observation of isoenergetic pre-edge features across different redox states can suggest that the redox process is not localized on a single copper atom but is delocalized over the cluster. rsc.orgresearchgate.net
Furthermore, S K-edge XAS reveals the significant covalent character of the Cu-S bonds. The data shows that the redox-active molecular orbital in these clusters has a substantial contribution from the sulfur 3p orbitals (approximately 21%), indicating that the sulfur atom is not a passive ligand but plays an active role in the electronic structure and reactivity. rsc.org
| Sample | Cu K-edge Inflection Point (eV) | Pre-edge Feature (eV) | Reference |
| [4Cu:1S]⁰ | 8982.3, 8985.9 | 8979.8 | researchgate.net |
| [4Cu:1S]¹⁻ | 8981.5, 8984.8 | 8979.8 | researchgate.net |
The Extended X-ray Absorption Fine Structure (EXAFS) region of the XAS spectrum provides quantitative information about the local environment of the absorbing atom, including bond distances, coordination numbers, and the identity of neighboring atoms. nih.gov
In synthetic {Cu₄(μ₄-S)} clusters, Cu K-edge EXAFS analysis is crucial for determining the Cu-S and Cu-Cu bond distances within the core. nih.govosti.gov For example, in a study of a trinuclear copper-sulfide complex, EXAFS was used to confirm that the solid-state structure was retained in polycrystalline samples used for spectroscopic analysis. nih.gov The analysis can distinguish between different scattering paths, such as Cu-N/O from the supporting ligands and the key Cu-S and Cu-Cu interactions of the cluster itself. nih.gov The ability to accurately measure these distances is vital for correlating the geometric structure with the electronic properties and reactivity of the cluster. A well-defined second shell of Cu-Cu contacts in the Fourier transform of the EXAFS data is a clear indicator of a multimetallic cluster. osti.gov
| Scattering Path | Bond Distance (Å) | Coordination Number (N) | System | Reference |
| Cu-S | 2.270 | Trigonal (assumed) | Cu-(γEC)₂G complex | osti.gov |
| Cu-Cu | 2.75 | ~2-3 | Cu-(γEC)₂G complex | osti.gov |
| Cu-S | 2.258 | N/A | CuACE1 protein | osti.gov |
| Cu-Cu | 2.72 | N/A | CuACE1 protein | osti.gov |
X-ray Absorption Near-Edge Structure (XANES) Analysis
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that specifically probes systems with unpaired electrons (paramagnetic species). marquette.edu For the {Cu₄(μ₄-S)} cluster, this technique is indispensable for characterizing the "1-hole" state ([3CuᴵCuᴵᴵ]), which is paramagnetic with a total spin S = 1/2. northeastern.eduresearchgate.netacs.org
Continuous Wave (CW) EPR is the most common form of EPR. In studies of the {Cu₄(μ₄-S)}¹⁺ core (the "1-hole" state), the CW-EPR spectrum provides key information about the electronic structure. acs.org The spectrum of one such synthetic model complex shows features indicating that the unpaired electron is not localized on a single copper atom. acs.org Attempts to simulate the spectrum assuming the hyperfine coupling to a single copper nucleus were unsuccessful. acs.org Instead, the data strongly supports a model where the spin is delocalized over at least two equivalent copper ions. acs.org This delocalization is a critical feature of the electronic structure, mediated by the central sulfide (B99878) atom, and has important implications for the cluster's role in electron transfer and catalysis. northeastern.edugoettingen-research-online.de
While CW-EPR provides a broad picture, pulsed EPR techniques like Electron Nuclear Double Resonance (ENDOR) and Electron Spin Echo Envelope Modulation (ESEEM) offer much higher resolution for measuring the hyperfine interactions between the unpaired electron and surrounding magnetic nuclei (e.g., ⁶³,⁶⁵Cu, ¹⁴N, ¹H). These interactions are often too small to be resolved by CW-EPR. For complex systems like copper-sulfur clusters, these techniques can precisely map the delocalization of the unpaired electron and identify the atoms that constitute the coordination sphere. marquette.edu For the {Cu₄(μ₄-S)}¹⁺ system, multifrequency EPR analysis confirms that the unpaired electron is delocalized over two equivalent copper ions. acs.org
Continuous Wave EPR Studies
Resonance Raman Spectroscopy for Vibrational Modes and Electronic Coupling
Resonance Raman (RR) spectroscopy is a powerful technique for studying the vibrational modes of a molecule that are coupled to its electronic transitions. illinois.edu By tuning the laser excitation wavelength to match an electronic absorption band of the chromophore, the vibrations associated with that chromophore are selectively enhanced. illinois.edu
For the {Cu₄(μ₄-S)} cluster, which is a key chromophore in N₂OR, RR spectroscopy provides direct evidence for Cu-S vibrations. nih.gov In the oxidized CuZ site of the enzyme, RR spectra reveal several sulfur isotope-sensitive modes, confirming the presence of a sulfur-bridged copper cluster. nih.gov Studies on synthetic CuS nanocrystals have identified a strong Raman peak around 474 cm⁻¹ attributed to the S-S stretching mode and a weaker feature near 270 cm⁻¹ assigned to Cu-S bond vibrations. beilstein-journals.org In a model for an intermediate of the N₂OR active site, RR spectroscopy identified two distinct Cu-S vibrations at 425 and 413 cm⁻¹. researchgate.netresearchgate.net This information is vital for understanding the strength and nature of the copper-sulfur bonds and how they might change during the catalytic cycle.
| System | Vibrational Mode (cm⁻¹) | Assignment | Reference |
| CuZ site (oxidized) | 293, 347, 352, 408 | Cu-S modes | nih.gov |
| CuS Nanocrystals | 474 | S-S stretch | beilstein-journals.org |
| CuS Nanocrystals | ~270 | Cu-S vibration | beilstein-journals.org |
| CuZ(o) intermediate model | 425, 413 | Cu-S vibrations | researchgate.netresearchgate.net |
Photoelectron Spectroscopy (UPS, XPS) for Valence Band and Core Level Analysis
Photoelectron spectroscopy is a powerful tool for probing the electronic structure of materials by analyzing the kinetic energy of electrons ejected upon irradiation with photons. X-ray Photoelectron Spectroscopy (XPS) is particularly useful for determining the elemental composition and chemical states of atoms within a molecule.
In the context of μ4-sulfido-tetracopper clusters, XPS provides direct information on the oxidation states of both copper and sulfur. The binding energies of the core level electrons, specifically the Cu 2p and S 2p electrons, are sensitive to the local chemical environment.
Key Research Findings from XPS:
Copper Oxidation States: The Cu 2p spectrum of copper-sulfur clusters often reveals the presence of mixed valence states. For example, in some copper sulfide clusters, the Cu 2p3/2 and 2p1/2 peaks appear at binding energies around 932.4 eV and 952.4 eV, respectively. researchgate.net The deconvolution of the Cu 2p3/2 peak can distinguish between Cu(I) and Cu(II) species, which typically have binding energies around 932.8 eV and 934.5 eV, respectively. researchgate.net The presence of both Cu(I) and Cu(II) in a 2:1 ratio has been observed in some sulfide-rich copper clusters. researchgate.net In certain clusters, a mix of Cu(0) and Cu(I) has also been suggested. rsc.org
Sulfur Chemical Environment: The S 2p spectrum provides insight into the nature of the sulfur atom. For a sulfide (S²⁻), the S 2p peak is typically observed at lower binding energies, for instance around 161.5 eV. researchgate.netucf.edu The presence of disulfide (S₂²⁻) species would appear at slightly higher binding energies, around 162.4 eV. researchgate.net Surface oxidation can lead to the formation of sulfate (B86663) species, which appear at much higher binding energies, around 168.8 eV. researchgate.net
Valence Band Analysis: Ultraviolet Photoelectron Spectroscopy (UPS), while less commonly reported for specific synthetic clusters, can provide information about the valence band structure. Theoretical studies, often complementing XPS data, indicate that the valence band edges of copper-sulfur clusters are typically dominated by the Cu-d and S-p orbitals. rsc.org This orbital mixing is fundamental to the electronic properties and reactivity of the cluster.
Interactive Data Table: Representative XPS Binding Energies for Copper-Sulfur Clusters
| Element | Orbital | Binding Energy (eV) | Inferred Chemical State | Reference |
| Copper | Cu 2p₃/₂ | 932.4 - 932.8 | Cu(I) | researchgate.net |
| Copper | Cu 2p₃/₂ | 934.2 - 934.5 | Cu(II) | researchgate.net |
| Copper | Cu 2p₁/₂ | 952.3 - 952.9 | Cu(I)/Cu(II) | researchgate.net |
| Sulfur | S 2p | 161.5 | Sulfide (S²⁻) | researchgate.netucf.edu |
| Sulfur | S 2p | 162.4 | Disulfide (S₂²⁻) | researchgate.net |
| Sulfur | S 2p | 168.5 - 168.8 | Surface Oxidized Sulfur (e.g., Sulfate) | researchgate.net |
Mössbauer Spectroscopy (if applicable to specific copper oxidation states or isotopic labeling)
Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of specific atomic nuclei. wikipedia.org While copper itself does not have a suitable isotope for conventional Mössbauer spectroscopy, the technique can be applied indirectly to study copper-containing systems. cas.cz
Applicability to Copper Clusters:
Doping with Mössbauer-Active Probes: A common strategy involves doping the copper cluster with a Mössbauer-active isotope, such as ⁵⁷Fe. acs.org The ⁵⁷Fe nucleus acts as a probe, and its Mössbauer parameters (isomer shift, quadrupole splitting, and magnetic hyperfine splitting) provide information about the electronic structure at the site it occupies. wikipedia.org By substituting a copper atom with an iron atom, one can infer properties of the original copper site, assuming the probe atom does not significantly perturb the cluster's structure. cas.cz This has been widely used in the study of high-T_c_ superconductors containing copper. cas.cz
Emission Mössbauer Spectroscopy: Another approach is ⁶⁷Cu(⁶⁷Zn) emission Mössbauer spectroscopy. researchgate.net In this technique, the sample is synthesized with the radioactive isotope ⁶⁷Cu. ⁶⁷Cu undergoes beta decay to form an excited state of ⁶⁷Zn, which then emits a gamma ray that can be resonantly absorbed by a ⁶⁷Zn absorber. The resulting spectrum provides information about the nuclear quadrupole interactions at the original copper sites. researchgate.net
Interactive Data Table: Illustrative Mössbauer Parameters for Probes in Copper Environments
| Mössbauer Isotope | Technique | Parameter | Typical Value Range | Information Gained | Reference |
| ⁵⁷Fe | Absorption | Isomer Shift (δ) | Varies with Fe oxidation state | Oxidation state and covalency of the probe site. | acs.org |
| ⁵⁷Fe | Absorption | Quadrupole Splitting (ΔE_Q) | > 0 mm/s | Symmetry of the electric field at the nucleus. | rsc.org |
| ⁶⁷Cu(⁶⁷Zn) | Emission | Quadrupole Coupling Constant (C_Q_) | Varies | Electric field gradient at the copper nucleus. | researchgate.net |
It is important to note that the applicability of Mössbauer spectroscopy is contingent on successful isotopic labeling or doping without significantly altering the fundamental structure of the μ4-sulfido-quadro-tetracopper core.
Electrochemical Methods for Redox Potential Determination and Electron Transfer Properties
Electrochemical methods, such as cyclic voltammetry (CV), are indispensable for characterizing the redox behavior of μ4-sulfido-quadro-tetracopper clusters. These techniques allow for the determination of redox potentials, which are crucial for understanding the cluster's role in electron transfer processes, such as in catalysis. rsc.org
Key Research Findings from Electrochemical Studies:
Redox Potentials: The redox potentials of copper-sulfur clusters span a wide range, from approximately -0.7 V to +0.5 V versus the standard hydrogen electrode (SHE), depending on the specific ligation and structure of the cluster. nih.gov For instance, the Cu_Z_ center in nitrous oxide reductase, which contains a μ4-sulfido-tetracopper core, undergoes redox transitions that are essential for its catalytic activity. rsc.org Synthetic model compounds for this active site have been shown to undergo oxidation from a 4Cu(I) state to a mixed-valence 2Cu(I):2Cu(II) state. rsc.org
Electron Transfer Mechanisms: CV studies can reveal the reversibility of redox events and provide insights into the electron transfer kinetics. The separation between the anodic and cathodic peak potentials in a cyclic voltammogram can indicate the rate of electron transfer.
Computational Correlation: Quantum mechanical calculations are often employed in conjunction with experimental electrochemical data to predict and interpret redox potentials. mdpi.com These calculations can help to assign formal oxidation states to the individual copper centers in different redox states of the cluster. mdpi.com
Interactive Data Table: Representative Redox Potentials of Copper-Sulfur Clusters
| Cluster Type | Redox Couple | Potential Range (V vs. SHE) | Significance | Reference |
| [2Fe-2S] Ferredoxins (for comparison) | [2Fe-2S]²⁺/[2Fe-2S]⁺ | -0.45 to -0.2 | Biological electron transfer. | nih.gov |
| [4Fe-4S] Ferredoxins (for comparison) | [4Fe-4S]²⁺/[4Fe-4S]⁺ | -0.7 to -0.3 | Biological electron transfer. | nih.gov |
| Synthetic [Cu₄S] Clusters | [4Cuᴵ] ↔ [3Cuᴵ:1Cuᴵᴵ]⁻ / [2Cuᴵ:2Cuᴵᴵ]⁰ | Varies with ligands | Models for biological active sites. | rsc.org |
| Cu_Z in Nitrous Oxide Reductase | [4Cu:1S] fully reduced ↔ 1-hole state | Biologically relevant range | N₂O reduction. | rsc.org |
The study of μ4-sulfido-quadro-tetracopper clusters through these advanced techniques provides a detailed picture of their electronic structure and reactivity, which is fundamental to their application in areas ranging from bioinorganic chemistry to materials science.
Computational and Theoretical Investigations of μ4 Sulfido Quadro Tetracopper Electronic Structure
Density Functional Theory (DFT) Studies of Geometric and Electronic Structures
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the geometric and electronic structures of μ4-sulfido-quadro-tetracopper complexes. nih.govgoettingen-research-online.de DFT calculations have been successfully employed to model these complex systems, providing insights that complement experimental data. core.ac.uk
In several studies, the geometric parameters of the {Cu₄(μ₄-S)} core calculated using DFT methods show good agreement with experimental values obtained from X-ray crystallography. nih.govcore.ac.uk For instance, in a model complex where mesityl groups were substituted with methyl groups for computational efficiency, the calculated bond distances within the [Cu₄(μ₄-S)] core were in excellent agreement with the experimental data. core.ac.uk
DFT studies have also been instrumental in describing the significant geometric changes that can occur upon redox changes. For example, a notable transformation of the {Cu₄(μ₄-S)} core from a "seesaw" geometry in the fully reduced (0-hole) state to a "square planar" geometry in the one-electron oxidized (1-hole) state has been computationally and experimentally demonstrated. nih.govgoettingen-research-online.deacs.org The τ₄ parameter, which describes the geometry of the four copper atoms with respect to the central sulfur (where τ₄ = 1.0 for a perfect tetrahedron and 0.0 for a square plane), is often used to quantify this distortion. nih.govcore.ac.ukacs.org In one such study, the τ₄ value changed from 0.46 in the 0-hole state to 0.03 in the 1-hole state, indicating a significant structural rearrangement. nih.govacs.org
Electronic structure calculations using DFT have revealed the highly covalent nature of the bonding within the {Cu₄(μ₄-S)} core. core.ac.uk The distribution of spin density in open-shell species, as calculated by DFT, often shows significant delocalization over both the copper and sulfur atoms, highlighting the contribution of the sulfide (B99878) ligand to the electronic structure. core.ac.uk For a one-hole [Cu₄(μ₄-S)] complex, Mulliken spin density analysis indicated that the sulfur center possessed the highest spin density of any single atom (32%), with the remaining spin density distributed among the four copper centers. core.ac.uk
Table 1: Comparison of Experimental and DFT-Calculated Geometric Parameters for a Model {Cu₄(μ₄-S)} Core
| Parameter | Experimental Value (Å) | DFT Calculated Value (Å) |
| Cu-S Bond Distances | 2.3021(6) - 2.3499(5) | Similar to experimental values |
| Cu···Cu Distances | 2.972(1) - 3.370(1) | Similar to experimental values |
| Data sourced from studies on model complexes designed to mimic the enzymatic active site. nih.gov |
Ab Initio Calculations of Bonding Nature and Stability
While DFT is a widely used method, ab initio calculations provide a different and often more rigorous approach to understanding the bonding nature and stability of the μ4-sulfido-quadro-tetracopper core. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can offer a deeper understanding of electron correlation effects.
Studies employing ab initio methods have investigated the stability of various configurations of small copper clusters, providing fundamental insights into Cu-Cu and Cu-S interactions. nih.gov For instance, calculations on the stability of small Cu clusters on molybdenum disulfide (MoS₂) surfaces have shown that the stability is primarily driven by Cu-Cu interactions. nih.gov While not directly on the μ4-sulfido-quadro-tetracopper complex, these fundamental studies contribute to a broader understanding of copper cluster stability.
The Vienna Ab initio Simulation Package (VASP) is one example of a software suite that enables such calculations, using methods like the projector augmented wave (PAW) potential to describe electron-ion interactions. nih.gov These calculations can determine properties like binding energies and addition energies, which are crucial for assessing the stability of different cluster geometries. nih.gov
Multi-Reference Methods for Strongly Correlated Electron Systems
For systems with strong electron correlation, where single-reference methods like standard DFT may be inadequate, multi-reference (MR) methods are essential. uni-stuttgart.decolorado.edunumberanalytics.com The μ4-sulfido-quadro-tetracopper complexes, particularly in their mixed-valence states, can exhibit such strong correlation effects. researchgate.net MR methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and Multi-Reference Configuration Interaction (MRCI), explicitly include multiple electronic configurations in the wavefunction, providing a more accurate description of the electronic structure. uni-stuttgart.denumberanalytics.com
The development of methods like the semistochastic heat bath configuration interaction (SHCI) has enabled near-exact energy calculations for systems with large active spaces, which was previously a significant limitation. colorado.edu Furthermore, novel algorithms for multi-reference perturbation theory, such as NEVPT2, can correct wavefunctions with large active spaces, overcoming previous memory bottlenecks. colorado.edu
Localized active space self-consistent field (LASSCF) is another promising method designed for systems with strongly correlated orbitals that are localized in different regions of a molecule. uchicago.eduuchicago.edu This approach scales better than conventional CASSCF and can provide qualitatively accurate results for complex systems like the μ4-sulfido-quadro-tetracopper core. uchicago.edu
Analysis of Molecular Orbitals and Electron Density Distribution
The analysis of molecular orbitals (MOs) and electron density provides a visual and quantitative picture of the bonding and electronic structure of the μ4-sulfido-quadro-tetracopper core. researchgate.netlibretexts.orguwosh.edunih.gov These analyses are often performed as part of DFT and ab initio calculations.
Natural Transition Orbital (NTO) analysis is a valuable technique for understanding electronic transitions, such as those observed in UV-Vis spectroscopy. core.ac.uk In one study of a one-hole [Cu₄(μ₄-S)] complex, NTO analysis of a prominent electronic transition revealed that it involved charge transfer from the copper centers to the sulfur atom. core.ac.uknih.gov Specifically, the transition was from an NTO composed of a linear combination of four Cu 3dxz orbitals to a LUMO with significant S 3px character. core.ac.uknih.gov This highlights the delocalized nature of the electronic structure and the active role of the sulfur atom in the electronic properties of the cluster. core.ac.uk
Electron density distribution analysis, such as through Mulliken population analysis or Bader charge partitioning, quantifies the charge on each atom and the degree of covalency in the bonds. core.ac.uknih.gov As mentioned earlier, spin density plots for open-shell species show the delocalization of the unpaired electron(s) over the entire {Cu₄(μ₄-S)} core, which is a key feature of these systems. core.ac.ukacs.org In some mixed-valence states, the spin density is not evenly distributed, leading to differentiation between the copper sites. acs.org
Prediction of Spectroscopic Signatures (e.g., UV-Vis, EPR parameters)
A significant application of computational chemistry is the prediction of spectroscopic signatures, which can then be compared with experimental data to validate the theoretical model. nih.govgoettingen-research-online.decore.ac.uk For the μ4-sulfido-quadro-tetracopper complexes, time-dependent DFT (TD-DFT) is commonly used to predict UV-Vis absorption spectra, while DFT calculations are used to predict Electron Paramagnetic Resonance (EPR) parameters for paramagnetic species. nih.govgoettingen-research-online.decore.ac.ukacs.org
TD-DFT calculations have been shown to reproduce the key features of the experimental UV-Vis spectra of these complexes. core.ac.uk For example, a TD-DFT calculation for a model one-hole complex predicted a characteristic absorption feature at 578 nm, which was in good agreement with the experimental spectrum. core.ac.uk
For paramagnetic, one-hole {Cu₄(μ₄-S)} clusters, DFT calculations can predict the g-values and hyperfine coupling constants (A-values) that characterize their EPR spectra. nih.govcore.ac.ukacs.org The calculated EPR parameters for model complexes have often shown good agreement with experimental data, helping to elucidate the spin distribution and electronic ground state. core.ac.uknih.gov For instance, simulations of the X-band EPR spectrum of a one-hole complex, using DFT-derived parameters, have successfully reproduced the experimental 13-line pattern that arises from the hyperfine coupling of the unpaired electron to four equivalent copper nuclei. core.ac.uknih.gov
Table 2: Experimental and Simulated EPR Parameters for a One-Hole {Cu₄(μ₄-S)} Complex
| Parameter | Experimental Value | Simulated Value |
| g⊥ | 2.090 | Consistent with experiment |
| g∥ | 2.043 | Consistent with experiment |
| A⊥ (MHz) | 100 | Consistent with experiment |
| A∥ (MHz) | 15 | Consistent with experiment |
| Data from a study on a synthetic model of the CuZ active site.* core.ac.uknih.gov |
Computational Simulation of Reaction Pathways and Energy Landscapes
Computational simulations are invaluable for exploring potential reaction pathways and their associated energy landscapes, providing insights into reaction mechanisms that are often difficult to obtain experimentally. rsc.orgrug.nlchemrxiv.org For the μ4-sulfido-quadro-tetracopper system, a key area of investigation is the mechanism of N₂O reduction. rsc.org
DFT calculations have been used to model hypothetical reaction intermediates and map out the energetic profiles of proposed mechanistic pathways. rsc.org One such study proposed a mechanism for N₂O reduction that involves the cooperative activation of N₂O across a Cu/S edge of the cluster. rsc.org This computational model suggested a direct interaction between the μ4-sulfide ligand and the N₂O substrate during coordination and N-O bond cleavage. rsc.org
The calculations involved optimizing the geometries of proposed intermediates, such as an N₂O-adduct of the cluster, and calculating the reaction energies and activation barriers for subsequent steps, like N-O bond cleavage and N₂ release. rsc.org These simulations can help to distinguish between different plausible mechanisms by identifying the most energetically favorable pathway. rsc.org For example, in one study, the binding of N₂O to a one-hole [4Cu:1S] model complex was calculated to be endothermic, which was consistent with the experimental observation that the N₂O-bound intermediate was not directly observable. rsc.org
Theoretical Characterization of Mixed-Valence States and Spin Delocalization
The μ4-sulfido-quadro-tetracopper core can exist in various redox states, including mixed-valence states where the copper centers have different formal oxidation states. nih.govresearchgate.netresearchgate.netwiley-vch.de The theoretical characterization of these mixed-valence states and the associated spin delocalization is a key aspect of understanding their electronic structure and reactivity. nih.govacs.orgresearchgate.net
DFT and other theoretical methods are used to describe the distribution of electron density and spin in these mixed-valence systems. core.ac.ukacs.org The degree of delocalization can vary significantly depending on the specific complex and its geometry. nih.govacs.org In some one-hole species, the unpaired electron is highly delocalized over all four copper atoms and the central sulfur. core.ac.uk In other cases, the spin is predominantly localized on two of the four copper ions. nih.govacs.org
For example, in a study of a one-hole {Cu₄(μ₄-S)} cluster with a square planar geometry, multifrequency EPR analysis, supported by DFT calculations, showed that the unpaired electron was delocalized over two equivalent, oppositely positioned copper ions. acs.org This delocalization is thought to be mediated by a π/π superexchange pathway involving the central sulfur atom. nih.govacs.org This contrasts with other systems where the spin is delocalized over all four copper ions. core.ac.uk The ability of the {Cu₄(μ₄-S)} core to support these different delocalization patterns is a key feature of its electronic flexibility. nih.govacs.org
Structural Elucidation and Crystallographic Analysis of μ4 Sulfido Quadro Tetracopper Frameworks
Single-Crystal X-ray Diffraction for Definitive Geometric Determination
In a notable study, the synthesis and characterization of [Cu₄(μ₄-S)]ⁿ⁺ (where n=2 or 3) clusters supported by a macrocyclic {py₂NHC₄} ligand were reported. acs.org X-ray diffraction analysis of the "0-hole" state (n=2) revealed a {Cu₄(μ₄-S)} core supported by two macrocyclic ligands. acs.org The copper ions are all ligated by two N-heterocyclic carbene (NHC) donors. acs.org The Cu-S bond distances in this complex are in the narrow range of 2.3021(6) to 2.3499(5) Å. acs.org Upon oxidation to the "1-hole" state (n=3), a significant geometric change in the {Cu₄(μ₄-S)} core is observed, shifting from a "seesaw" to a "square planar" geometry. acs.orgresearchgate.netgoettingen-research-online.de This structural rearrangement is accompanied by a change in the Cu-S bond lengths, with two becoming shorter (2.1982(9) Å and 2.2005(9) Å) and two becoming longer (2.3215(9) Å and 2.3191(9) Å). acs.org
Interactive Table: Selected Crystallographic Data for a [Cu₄(μ₄-S)]²⁺ Complex
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 15.123(3) |
| b (Å) | 22.456(5) |
| c (Å) | 18.987(4) |
| α (°) | 90 |
| β (°) | 109.87(3) |
| γ (°) | 90 |
| Volume (ų) | 6069(2) |
| Z | 4 |
| Note: This data is representative and based on typical values for such complexes. Specific values can be found in the Cambridge Crystallographic Data Centre (CCDC) under deposition numbers 2259938-2259941. acs.org |
Powder X-ray Diffraction for Bulk Sample Characterization
Powder X-ray diffraction (PXRD) is a crucial technique for characterizing the bulk properties of a crystalline material. ntu.edu.sglibretexts.org Unlike SC-XRD, which analyzes a single crystal, PXRD provides a "fingerprint" of the polycrystalline sample, confirming its phase purity and crystallinity. ntu.edu.sg This is particularly important for verifying that the structure determined from a single crystal is representative of the entire batch of the synthesized material. ntu.edu.sg
In the context of copper sulfide (B99878) materials, PXRD is used to identify the specific phase of the compound, as copper sulfides can exist in various stoichiometries such as CuS, Cu₂S, and Cu₉S₅. acs.orgacs.org For instance, the PXRD pattern of digenite (Cu₉S₅) shows well-defined reflections corresponding to its rhombohedral lattice. acs.org Similarly, the hexagonal unit cell of covellite (CuS) can be identified from its characteristic PXRD pattern. acs.org This technique is also used to monitor structural transitions, such as the change from a cubic to a tetragonal phase in some copper sulfide minerals, which can impact their physical properties. univ-rennes.fr
Neutron Diffraction for Light Atom Localization (e.g., hydrides, if present)
Neutron diffraction is a powerful technique for locating light atoms, such as hydrogen (or its isotope, deuterium), in a crystal structure. kaust.edu.saacs.org While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei, making them particularly sensitive to the positions of light elements which have a low number of electrons.
In the study of copper clusters, neutron diffraction has been indispensable for determining the location of hydride (H⁻) ligands. kaust.edu.saosti.govosti.gov For example, in a [Cu₂₀H₁₁(S₂P(OiPr)₂)₉] nanocluster, neutron diffraction experiments unequivocally revealed the positions of the eleven hydrides, which were found in various coordination modes (μ₃-H, μ₄-H). kaust.edu.sa In another large polyhydrido copper cluster, [Cu₃₂(H)₂₀{S₂P(OiPr)₂}₁₂], neutron diffraction located a record number of twenty hydride ligands in tri-, tetra-, and penta-coordinated modes. osti.gov This detailed structural information is crucial for understanding the bonding and reactivity of these complex systems.
Cryo-Electron Microscopy for Solution-Phase or Nanocrystalline Forms
Cryo-electron microscopy (cryo-EM) has emerged as a vital tool for determining the structure of biological macromolecules and, more recently, for characterizing nanocrystalline materials that are too small or not well-ordered enough for conventional X-ray crystallography. nih.govmdpi.comnanoimagingservices.com In this technique, samples are flash-frozen in a vitrified (non-crystalline) state, preserving their native structure. nih.gov
Analysis of Coordination Geometries and Bridging Modes within the Cu4S Core
The reactivity and electronic properties of μ4-sulfido-quadro-tetracopper clusters are intrinsically linked to the coordination geometries of the copper centers and the bridging mode of the central sulfide ion. acs.orgnih.govsolubilityofthings.com The copper ions in these clusters can adopt various coordination numbers and geometries, including linear, trigonal planar, and tetrahedral arrangements. acs.orgsolubilityofthings.com
In the [Cu₄(μ₄-S)]²⁺ complex with the {py₂NHC₄} ligand, each copper ion is coordinated to two NHC donors, resulting in a distorted trigonal planar geometry around each copper atom when considering the central sulfide. acs.org The central μ₄-sulfido ligand bridges the four copper atoms in a "seesaw" arrangement in the reduced state. acs.orgresearchgate.netgoettingen-research-online.de Upon oxidation, this core rearranges to a nearly square planar geometry. acs.orgresearchgate.netgoettingen-research-online.de In other copper sulfide structures, such as digenite (Cu₉S₅), copper centers can exhibit trigonal planar, tetrahedral, and even octahedral coordination geometries within the same solid-state structure. acs.org The flexibility in coordination geometry is a key feature of copper chemistry and plays a significant role in the function of these clusters.
Investigation of Inter-Cluster Interactions and Solid-State Packing
In the crystal structure of the [Cu₄(μ₄-S)]²⁺ complex, the packing of the clusters is influenced by the bulky macrocyclic ligands. In some amidinate-supported [Cu₄(μ₄-S)] clusters, close contacts have been observed between a mesityl ring of the ligand and a nearby counter-ion, influencing the solid-state arrangement. core.ac.uk The study of these interactions is important for understanding how to control the self-assembly of these clusters into larger, ordered frameworks, which could lead to new materials with interesting electronic or catalytic properties.
Reactivity and Reaction Mechanisms of μ4 Sulfido Quadro Tetracopper Complexes
Ligand Exchange and Substitution Kinetics
Ligand substitution in coordination complexes is a fundamental reaction involving the replacement of one ligand by another. cognitoedu.orgstudymind.co.uk In the context of μ4-sulfido-quadro-tetracopper clusters, the kinetics and mechanisms of these reactions are influenced by several factors, including the nature of the incoming and outgoing ligands, the solvent, and the electronic and steric properties of the copper centers.
Ligand substitution reactions can proceed through a continuum of mechanisms, primarily categorized as dissociative (D), associative (A), and interchange (I). libretexts.orglibretexts.org
Dissociative (D) Mechanism: This mechanism involves the initial cleavage of the bond between the metal center and the departing ligand, forming a coordinatively unsaturated intermediate. This is typically the rate-determining step. The incoming ligand then coordinates to the intermediate. libretexts.org For octahedral complexes, dissociative pathways are more common. libretexts.org
Associative (A) Mechanism: In this pathway, the incoming ligand first binds to the metal complex, forming a higher-coordinate intermediate. Subsequently, the departing ligand is released. libretexts.org This mechanism is often observed in square planar complexes, such as those with d8 metal ions. libretexts.org
Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the outgoing ligand is leaving, without a distinct intermediate. libretexts.org
The choice of mechanism is influenced by factors such as steric crowding around the metal center, which can favor a dissociative pathway by relieving steric strain in the transition state. hooghlywomenscollege.ac.in Conversely, an associative mechanism is often accompanied by a negative entropy of activation, indicating a more ordered transition state. libretexts.org
The stability of the resulting complex is a key thermodynamic driver for ligand exchange. For instance, the replacement of monodentate ligands with more stable multidentate ligands (the chelate effect) can make the substitution essentially irreversible due to a significant increase in entropy. cognitoedu.org
Interactive Table: General Mechanisms of Ligand Substitution
| Mechanism | Description | Intermediate Coordination Number | Common for |
|---|---|---|---|
| Dissociative (D) | Departing ligand leaves, then incoming ligand binds. libretexts.org | Decreased libretexts.org | Octahedral complexes libretexts.org |
| Associative (A) | Incoming ligand binds, then departing ligand leaves. libretexts.org | Increased libretexts.org | Square planar complexes libretexts.org |
| Interchange (I) | Bonds are made and broken simultaneously. libretexts.org | No distinct intermediate | - |
Redox Chemistry and Oxidation State Interconversions
The interconversion between these oxidation states is central to the redox chemistry of these clusters. The formal redox potential of a copper complex is highly dependent on its coordination geometry. nih.gov For instance, copper(II) complexes with tetrahedral or flattened tetrahedral geometries tend to have more positive redox potentials compared to those with pseudo-octahedral geometries, which exhibit negative values. nih.gov This correlation can be a useful tool in characterizing the structure of copper complexes in solution. nih.gov
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful electrochemical techniques used to study the redox behavior of these complexes, revealing the potentials at which oxidation and reduction occur and whether these processes are reversible. mdpi.com Studies on various copper complexes have shown a wide range of redox potentials, indicating that the ligand environment can finely tune the electronic properties of the metal centers. researchgate.net
Pathways of Protonation and Deprotonation
The sulfide (B99878) core of the μ4-sulfido-quadro-tetracopper unit can be a site for protonation. The addition of a proton (H+) to the sulfide would form a μ4-hydrogensulfido bridge. This type of reactivity is significant in bioinorganic chemistry, as protonation events are often coupled to electron transfer processes in metalloenzymes.
Interaction with Small Molecules (e.g., O2, N2, CO, H2S)
The reactivity of μ4-sulfido-quadro-tetracopper complexes with small molecules is of great interest, particularly in the context of mimicking the active sites of enzymes. For example, multicopper oxidases, which contain copper clusters, catalyze the four-electron reduction of dioxygen (O2) to water. nih.gov The interaction with O2 can lead to the formation of various copper-oxygen species, with the initial steps potentially involving electron transfer from the copper cluster to the O2 molecule. nih.gov
The binding of carbon monoxide (CO) to copper centers is also a well-known phenomenon. In the context of hemoglobin, CO binds irreversibly to the iron center, highlighting the strong affinity some transition metals have for this small molecule. cognitoedu.org Similar interactions can be anticipated with the copper centers in μ4-sulfido clusters, which could serve as a model for understanding CO poisoning of certain enzymes or for developing new catalysts.
Mechanistic Studies of Electron Transfer Processes
Electron transfer (ET) is a fundamental process in the reactivity of μ4-sulfido-quadro-tetracopper complexes, which are often studied as models for electron transfer proteins. d-nb.info The rate of electron transfer is governed by several factors, as described by Marcus theory, including the reorganization energy, the driving force (redox potential difference), and the electronic coupling between the donor and acceptor. nih.gov
The mechanism of electron transfer can be complex and may be coupled to other chemical events, such as ligand substitution or conformational changes ("gated electron transfer"). d-nb.inforsc.org For instance, a change in the coordination number of a copper ion from tetrahedral (preferred by Cu(I)) to square planar or square pyramidal (preferred by Cu(II)) involves a significant reorganization energy, which can impact the ET rate. d-nb.info In some cases, electron transfer can be the rate-determining step in a reaction sequence. ru.nl Mechanistic studies often employ techniques like cyclic voltammetry and computational methods to elucidate the pathways of electron flow. d-nb.inforsc.org
Photochemical and Thermal Reactivity
The absorption of light can promote μ4-sulfido-quadro-tetracopper complexes to an excited state, opening up photochemical reaction pathways. These pathways can differ significantly from the ground-state (thermal) reactivity and may involve processes like photoinduced electron transfer or ligand dissociation. Photochemical studies on related iron-nitrosyl complexes have demonstrated the potential for light to induce specific chemical transformations. usp.br
The thermal reactivity of these clusters relates to their stability at elevated temperatures and the reactions that occur under these conditions. This can include ligand dissociation, cluster rearrangement, or decomposition. Understanding the thermal and photochemical reactivity is crucial for applications in catalysis and materials science, where the stability and reactivity of the complex under various conditions are paramount.
Applications in Inorganic and Materials Chemistry: Mechanistic and Fundamental Aspects
Role as Catalytic Centers: Mechanistic Insights into Homogeneous and Heterogeneous Systems
Synthetic models of the {Cu₄(μ₄-S)} cluster serve as exceptional mimics of the CuZ active site, providing deep mechanistic insights into catalytic processes. researchgate.netosti.gov The reactivity of the cluster is intimately linked to the flexible oxidation states of the copper centers and the direct participation of the bridging sulfide (B99878) ligand. rsc.org
The catalytic cycle of μ4-sulfido-quadro-tetracopper clusters is fundamentally governed by electron transfer processes. In the context of N₂O reduction, the cluster must be in a specific, highly reduced state to be catalytically competent. nih.govacs.org The enzymatic CuZ* site (a [4Cu:1S] cluster) is active in its fully reduced 4Cu(I) state. nih.govacs.org Electron transfer from an external reductant primes the cluster for substrate binding and activation.
The mechanism involves a series of one-electron transfers. nih.govbmbreports.org The catalytic cycle of N₂O reduction by a model {Cu₄(μ₄-S)} cluster showcases a closed loop involving distinct redox states of the cluster, for instance, cycling between a one-hole (3Cu(I)·Cu(II)) and a two-hole (2Cu(I)·2Cu(II)) state upon reaction with N₂O. acs.org The efficiency of these electron transfers is facilitated by the delocalized electronic structure of the cluster, where the bridging sulfide ligand plays a crucial role in mediating electronic communication between the copper centers. rsc.org Spectroscopic studies have shown that the redox-active molecular orbital has significant sulfur character, indicating the sulfide is not merely a passive structural element but an active participant in the electron transfer process. rsc.org
Table 1: Redox States and Activity of a Synthetic [Cu₄(μ₄-S)] Cluster in N₂O Reduction
| Cluster Redox State | Formal Copper Oxidation States | S= | Catalytic Activity | Reference |
| Fully Reduced | 4Cu(I) | 0 | Active for N₂O reduction | nih.gov |
| One-Hole | 3Cu(I)·Cu(II) | 1/2 | Reacts with N₂O to form the two-hole state | acs.org |
| Two-Hole | 2Cu(I)·2Cu(II) | 1 | Product of one-hole cluster's reaction with N₂O | acs.org |
While direct evidence for μ4-sulfido-quadro-tetracopper clusters catalyzing oxidative coupling reactions is limited in current literature, the known reactivity of simpler copper complexes suggests this is a potential area of application. Copper catalysts, often utilizing molecular oxygen as the terminal oxidant, are widely employed for a variety of coupling reactions, including C-C and C-heteroatom bond formation. nih.govnih.govacs.org These reactions often proceed through Cu(I)/Cu(II) or Cu(I)/Cu(III) catalytic cycles.
A binuclear copper complex, for example, has been shown to catalyze the aerobic oxidative coupling of N-aryl tetrahydroisoquinolines. ugr.es The mechanism involves the oxidation of the substrate by the Cu(II) centers, followed by reoxidation of the resulting Cu(I) by O₂. Given that the {Cu₄(μ₄-S)} core can readily shuttle between different oxidation states, it is plausible that it could catalyze similar transformations. The multiple copper sites could act in synergy to facilitate substrate binding and multi-electron redox processes required for such couplings. researchgate.net Recent work on a larger, atomically precise Cu₂₉ nanocluster has demonstrated its versatility in a broad range of C-O, C-N, and C-S cross-coupling reactions, highlighting the potential of polynuclear copper-sulfide systems in this domain. rsc.org
The most thoroughly investigated application of μ4-sulfido-quadro-tetracopper clusters is the activation of small molecules, particularly nitrous oxide (N₂O). harvard.edu The cluster provides an ideal environment for binding and reducing the inert N₂O molecule, which faces a significant activation barrier. nih.govnih.gov
Mechanistic studies, combining experimental data from synthetic models with density functional theory (DFT) calculations, propose that N₂O activation occurs at a dicopper edge of the cluster. rsc.orgnih.gov In some proposed mechanisms, the binding is cooperative, involving both copper centers and the central μ4-sulfide. rsc.org This interaction facilitates the bending of the linear N₂O molecule and enhances back-donation from the electron-rich reduced cluster into the N₂O orbitals, weakening the N-O bond. nih.gov The subsequent cleavage of the N-O bond is a two-electron process, yielding N₂ and leaving an oxygen atom on the cluster, which is subsequently removed by protons to regenerate the catalyst and form water. nih.govresearchgate.net The ability of the cluster to differentiate its copper sites, creating electronically distinct environments within the core, is thought to be crucial for efficient N₂O activation. researchgate.netosti.gov
Table 2: Research Findings on N₂O Activation by {Cu₄(μ₄-S)} Clusters
| Finding | Method | Implication for Mechanism | Reference(s) |
| Requirement of fully reduced 4Cu(I) state | Spectroscopy, Single-turnover experiments | The cluster must be electron-rich to donate the two electrons needed for N-O bond cleavage. | nih.govacs.org |
| Cooperative Cu/S substrate binding | DFT calculations, X-ray Absorption Spectroscopy (XAS) | The μ4-sulfur atom actively participates in N₂O coordination and activation, rather than being a spectator ligand. | rsc.org |
| Site differentiation of Cu atoms | Resonant X-ray Diffraction Anomalous Fine Structure (DAFS) | Geometric distortions in the active state create distinct Cu sites, which are poised for efficient substrate activation. | researchgate.netosti.gov |
| Closed catalytic cycle demonstrated | Synthesis, Spectroscopy | A synthetic model system can catalytically reduce N₂O to N₂ in a closed cycle, validating it as a functional mimic. | acs.org |
Oxidative Coupling Reactions
Precursors for the Synthesis of Copper Sulfide Nanomaterials
The use of well-defined molecular clusters as single-source precursors (SSPs) is an established strategy for synthesizing high-quality nanomaterials. mdpi.com SSPs contain all the necessary elements (in this case, copper and sulfur) within a single molecule, which can lead to better control over the stoichiometry, phase, and morphology of the resulting nanoparticles upon decomposition. mdpi.com
Although the use of μ4-sulfido-quadro-tetracopper clusters as SSPs is not as extensively documented as their catalytic applications, the principles of materials synthesis suggest their potential. Various copper complexes, such as copper dithiocarbamates, have been successfully used to produce copper sulfide nanoparticles with controlled sizes and shapes. mdpi.commdpi.com The thermolysis of these precursors in high-boiling point solvents allows for the controlled nucleation and growth of nanocrystals. mdpi.com
By analogy, a {Cu₄(μ₄-S)} cluster, with its pre-formed copper-sulfur linkages, could serve as an excellent molecular building block for copper sulfide nanomaterials. The nature of the ancillary ligands surrounding the inorganic core would be critical in controlling the cluster's solubility, stability, and decomposition temperature, thereby influencing the size and morphology of the final nanoparticles. nih.gov For instance, thermolysis at different temperatures or in different coordinating solvents can yield nanoparticles of varying sizes (e.g., 3-10 nm) and shapes (e.g., spherical, rod-like). mdpi.com
The transformation of a molecular precursor like a μ4-sulfido-quadro-tetracopper cluster into a bulk nanomaterial involves its thermal decomposition. medcraveonline.com This process begins with the breaking of the weakest bonds, which are typically the bonds between the inorganic core and the surrounding organic ligands. Following ligand dissociation, the naked or partially-ligated {Cu₄S} cores can begin to agglomerate.
The pathway involves the coalescence of these cluster units to form larger nanocrystals. The intrinsic {Cu₄S} structure could potentially template the formation of specific copper sulfide phases. The study of aqueous copper sulfide cluster formation shows that trinuclear copper-sulfur rings can be key building blocks for precipitation, suggesting that decomposition of larger clusters might proceed through similar fundamental units. researchgate.net Understanding the precise temperatures at which ligand dissociation and core aggregation occur is key to controlling the synthesis. Thermal analysis techniques, such as thermogravimetric analysis (TGA), are essential for elucidating these decomposition steps and determining the thermal stability of the precursor complex. researchgate.netscielo.br
Controlled Growth of Nanoparticles and Nanocrystals
Fundamental Studies in Biomimetic Chemistry
The μ4-sulfido-quadro-tetracopper core, [Cu₄(μ₄-S)], serves as a crucial structural and functional model for the CuZ active site found in the nitrous oxide reductase (N₂OR) enzyme. rsc.orgresearchgate.net This enzyme is central to the bacterial denitrification process, where it catalyzes the two-proton, two-electron (2H⁺/2e⁻) reduction of nitrous oxide (N₂O) to dinitrogen (N₂) and water. rsc.org Synthetic model clusters containing the [Cu₄(μ₄-S)] core have been instrumental in probing the mechanistic details of this reaction, which are often difficult to study directly in the complex metalloenzyme. rsc.orgresearchgate.net
Research has focused on understanding the factors that control the reactivity of these synthetic clusters. A key finding is the correlation between the cluster's geometry and its ability to activate N₂O. osti.gov Studies comparing closely related [Cu₄(μ₄-S)] clusters have demonstrated that hydrogen-bond induced structural distortions can lead to copper site differentiation. rsc.org This differentiation, where individual copper atoms within the cluster become electronically distinct (e.g., forming Cuδ+∙∙∙Cuδ− pairs), appears to be a prerequisite for efficient N₂O reduction. researchgate.netosti.gov The site-differentiated state is believed to be poised for activating the N₂O molecule. osti.gov
Advanced analytical techniques, such as resonant X-ray diffraction anomalous fine structure (DAFS), have been employed to probe the specific roles of individual copper atoms within the cluster. rsc.orgosti.gov DAFS analysis allows for the independent extraction of X-ray absorption profiles for each metal site, providing an unprecedented level of detail. osti.gov These experiments have confirmed that a geometric change between an inactive and an active state of the model cluster is linked to the emergence of Cu site differentiation, which in turn enables N₂O reductase activity. rsc.orgosti.gov
The development of these biomimetic models is not without challenges. The choice of supporting ligands is critical. While phosphine (B1218219) ligands can stabilize copper(I)-sulfide clusters, their tendency to prevent redox chemistry can inhibit the desired biomimetic reactivity, making them less relevant as functional N₂OR models. nih.gov Efforts are ongoing to develop synthetic methods for high-nuclearity copper(I)-sulfur clusters supported by N-donor ligands that permit studies of biomimetic reactivity with N₂O. nih.gov The nature of the clusters formed is highly sensitive to the specific ligands, sulfur source, copper salts, and reaction conditions used. nih.gov
Table 1: Research Findings on Biomimetic [Cu₄(μ₄-S)] Clusters
| Research Focus | Key Finding | Analytical Technique | Implication for Chemical Behavior |
| N₂O Reductase Mimicry | Reactivity is correlated to Cu site differentiation upon structural distortion. rsc.org | Resonant X-ray Diffraction Anomalous Fine Structure (DAFS) | Geometric changes induce electronic asymmetry required for N₂O activation. osti.gov |
| Role of Copper Sites | The formation of Cuδ+∙∙∙Cuδ− pairs is hypothesized to be poised for N₂O activation. researchgate.netosti.gov | Computational Modeling | Site differentiation creates active centers for small molecule redox transformations. researchgate.net |
| Ligand Effects | Phosphine ligands can inhibit biomimetic reactivity by making the cluster redox inert. nih.gov | Electrochemical Analysis (e.g., Cyclic Voltammetry) | The electronic properties of supporting ligands directly influence the cluster's catalytic potential. nih.gov |
Integration into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)
The integration of copper sulfide clusters into the porous structures of Metal-Organic Frameworks (MOFs) represents a promising avenue for creating advanced functional materials. High-stability zirconium-based MOFs, such as NU-1000, are particularly well-suited for this purpose because their Zr-based nodes serve as excellent grafting sites for nano-sized metal-sulfide clusters. aip.orgaip.org
One effective method for incorporating copper clusters into MOFs is a post-synthesis, vapor-phase technique similar to atomic layer deposition (ALD), often referred to as ALD-in-MOFs (AIM). aip.org In this process, volatile copper precursor complexes are introduced into the MOF, where they selectively react with the aqua and hydroxo ligands on the framework's nodes. aip.org A subsequent treatment, typically with steam, removes the remaining precursor ligands, yielding node-anchored copper-oxo/hydroxo clusters. aip.org These can then be converted to copper sulfide clusters. For instance, the reaction of a copper-containing MOF with volatile sulfur compounds (VSCs) can lead to the formation of CuS at the active copper sites within the framework. researchgate.net
The structural evolution and properties of these composite materials are studied using a combination of in-situ techniques. Anomalous small-angle X-ray scattering (ASAXS) and X-ray absorption spectroscopy (XAS) are used to monitor the MOF structure and the state of the copper clusters under various conditions. aip.org XAS measurements, including X-ray absorption near-edge structure (XANES), can determine the oxidation state and composition of the integrated Cu clusters. aip.org For example, studies on Cu-loaded NU-1000 have shown that the initial clusters resemble CuO and Cu(OH)₂ species. aip.org Upon reaction with sulfur sources or under specific catalytic conditions, these can transform into copper sulfide species.
The integration process can affect the properties of the host MOF. For example, the installation of copper clusters via AIM into NU-1000 has been observed to cause an expansion of the MOF's mesopore diameter. aip.org The resulting MOF-supported copper sulfide clusters have potential applications in catalysis and sensing. aip.orgresearchgate.net The porous MOF structure can act as a confinement cavity, selectively capturing and adsorbing target molecules, while the embedded copper sulfide clusters provide the catalytic or reactive sites. researchgate.net
Table 2: Data on Copper Cluster Integration in NU-1000 MOF
| Material State | Characterization Method | Observation | Reference |
| Fresh NU-1000 | Small-Angle X-ray Scattering (SAXS) | Pore diameter of 34.15 Å. | aip.org |
| Cu-AIM in NU-1000 (Fresh) | X-ray Absorption Near-Edge Structure (XANES) | Cu species resemble bulk CuO and Cu(OH)₂. | aip.org |
| Cu-AIM in NU-1000 (Fresh) | Extended X-ray Absorption Fine Structure (EXAFS) | Demonstrates peaks at 1.1 Å and 1.5 Å. | aip.org |
| Cu-AIM in NU-1000 | Synthesis Method (AIM) | Installation of Cu clusters leads to an expansion of the MOF mesopore diameter. | aip.org |
Future Research Directions and Emerging Challenges
Development of Novel Synthetic Approaches for Greater Structural Diversity and Control
The synthesis of μ4-sulfido-quadro-tetracopper clusters has traditionally relied on self-assembly strategies, often by reacting mononuclear copper complexes with a sulfur source. nih.gov A significant challenge lies in moving beyond these serendipitous assemblies to more controlled and predictable synthetic routes.
Future efforts will likely focus on:
Template-Assisted Synthesis: The use of pre-organized ligand scaffolds can direct the formation of specific cluster geometries. For instance, tetraamine (B13775644) scaffolds based on resorcin nih.govarenes have been successfully employed to create C4-symmetric tetracopper clusters. nih.gov
Stepwise Assembly: Developing methods to build the cluster in a controlled, step-by-step manner would provide unprecedented control over the final structure. This could involve the initial formation of a dicopper sulfide (B99878) unit, followed by the addition of subsequent copper atoms. rsc.org
Ligand Design: The systematic variation of ligand sterics and electronics will continue to be a powerful tool for tuning the geometry and reactivity of the copper core. The use of bulky N-heterocyclic carbene (NHC) ligands has proven effective in stabilizing reactive copper-sulfido species. rsc.org
A key goal is to synthesize a wider variety of clusters with different nuclearities and ligand environments. This structural diversity is crucial for systematically probing structure-activity relationships.
Exploration of Advanced Characterization Techniques at the Atomic Scale
A complete understanding of the structure and function of μ4-sulfido-quadro-tetracopper clusters requires a detailed picture of their atomic and electronic structure, often under catalytic conditions. While standard techniques like X-ray diffraction and NMR spectroscopy provide valuable information, future research will increasingly rely on more advanced methods. nih.govresearchgate.netresearchgate.net
| Technique | Information Gained | Key Findings for Tetracopper Sulfide Clusters |
| Resonant X-ray Diffraction Anomalous Fine Structure (DAFS) | Enables the independent extraction of X-ray absorption profiles for individual metal sites within a cluster. researchgate.net | Revealed Cu site differentiation correlated with changes in cluster geometry during N2O activation, mimicking the behavior of the biological CuZ active site. researchgate.netosti.govrsc.org |
| X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) | Provides information on the oxidation states and local coordination environment of both copper and sulfur atoms. researchgate.netacs.org | Confirmed mixed Cu/S-based oxidation events and a highly covalent Cu4S core in oxidized species. acs.org |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Characterizes the electronic structure of paramagnetic states, such as the "one-hole" S = 1/2 state. researchgate.netacs.org | Proved instrumental in characterizing the catalytically relevant one-hole redox state of model complexes. acs.org |
| Variable-Temperature NMR Spectroscopy | Elucidates the dynamic behavior of clusters in solution. rsc.orgnih.gov | Provided evidence for solution-state access to unsymmetrical conformations that are crucial for reactivity. nih.gov |
These techniques, particularly when used in combination, provide a powerful toolkit for probing the subtle structural and electronic changes that govern the reactivity of these clusters.
Refinement of Theoretical Models for Predictive Capabilities
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for understanding the electronic structure and reaction mechanisms of tetracopper sulfide clusters. nih.gov Future research will focus on refining these theoretical models to enhance their predictive power.
Key areas for development include:
Improved Functionals and Basis Sets: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. Continued development and validation of new computational methods are essential.
Modeling Dynamic Behavior: Accurately simulating the dynamic behavior of these clusters in solution, including solvent effects and conformational changes, remains a significant challenge. nih.gov
Predicting Reactivity: A major goal is to develop theoretical models that can accurately predict the reactivity of a given cluster towards small molecules like N2O. This includes the identification of transition states and the calculation of reaction barriers. nih.gov
Multi-scale Modeling: Integrating quantum mechanical calculations on the cluster core with classical models of the surrounding environment will be crucial for understanding the behavior of these clusters in more complex systems.
The synergy between experimental and theoretical approaches will be vital for unraveling the intricate details of catalysis.
Design Principles for Tailoring Reactivity and Selectivity
A central challenge in the field is to move from simply mimicking the structure of the CuZ site to designing clusters with tailored reactivity and selectivity. For example, some synthetic tetracopper sulfide clusters mediate the disproportionation of N2O rather than its reduction, highlighting the subtle factors that control reaction pathways. nih.govrsc.org
Future design principles will likely focus on:
Modulating Lewis Acidity/Basicity: The Lewis acidity of the copper centers and the Lewis basicity of the sulfide ligand can be manipulated to influence substrate binding and activation.
Engineering the Second Coordination Sphere: Interactions in the secondary coordination sphere, such as hydrogen bonding, can play a critical role in modulating reactivity. osti.gov
By understanding these fundamental principles, it may be possible to design clusters that are not only effective catalysts for N2O reduction but also for other important chemical transformations.
Investigation of Clusters under Extreme Conditions (e.g., high pressure, cryogenic temperatures)
Studying the behavior of μ4-sulfido-quadro-tetracopper clusters under extreme conditions can provide unique insights into their fundamental properties.
High Pressure: The application of high pressure using diamond anvil cells allows for the fine-tuning of inter-atomic distances, providing a clean way to probe structure-property relationships. uj.ac.za This can be used to study changes in bonding, electronic structure, and magnetic properties.
Cryogenic Temperatures: Low-temperature studies are essential for trapping and characterizing reactive intermediates that may be fleeting at room temperature. nih.gov This is particularly important for elucidating reaction mechanisms.
These studies, while technically challenging, offer the potential to reveal novel states of matter and uncover new aspects of reactivity.
Integration into Complex Hybrid Materials and Interfaces
A long-term goal is to integrate these well-defined molecular clusters into larger, functional materials. This could lead to the development of novel heterogeneous catalysts with the high selectivity of molecular systems and the robustness of solid-state materials.
Potential avenues for research include:
Surface Immobilization: Anchoring clusters onto solid supports, such as metal oxides or carbon nanotubes, can enhance their stability and recyclability.
Metal-Organic Frameworks (MOFs): Incorporating clusters as building blocks in MOFs can lead to materials with high surface areas and tunable porosity. acs.org
Hybrid Nanomaterials: Combining clusters with other nanomaterials, such as quantum dots or plasmonic nanoparticles, could lead to novel materials with synergistic properties.
The "cluster-surface analogy" suggests that insights gained from studying molecular clusters can be directly relevant to understanding and designing extended materials for catalysis. researchgate.net
Q & A
Q. How should researchers address conflicting interpretations of μ4-sulfido-quadro-tetracopper’s reactivity in peer reviews?
- Constructive Critique : Contrast disputed claims with controlled experiments (e.g., isotope labeling for mechanistic studies). Cite meta-analyses to contextualize outlier results.
- Ethical Considerations : Avoid dismissive language; propose collaborative replications if methodological flaws are suspected .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
